Cas no 1468435-30-4 (2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)

2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-Pentanesulfonyl chloride, 2-[(1-methylethoxy)methyl]-
- 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride
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- インチ: 1S/C9H19ClO3S/c1-4-5-9(6-13-8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3
- InChIKey: OQCUCXMPZNFSRH-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(COC(C)C)CCC
2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-1g |
2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |
1468435-30-4 | 98% | 1g |
¥28407 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-500mg |
2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |
1468435-30-4 | 98% | 500mg |
¥27255 | 2023-04-15 | |
Enamine | EN300-1144845-2.5g |
2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |
1468435-30-4 | 95% | 2.5g |
$1230.0 | 2023-10-25 | |
Enamine | EN300-1144845-5g |
2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |
1468435-30-4 | 95% | 5g |
$1821.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-50mg |
2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |
1468435-30-4 | 98% | 50mg |
¥25704 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-250mg |
2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |
1468435-30-4 | 98% | 250mg |
¥24122 | 2023-04-15 | |
Enamine | EN300-1144845-0.05g |
2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |
1468435-30-4 | 95% | 0.05g |
$528.0 | 2023-10-25 | |
Enamine | EN300-1144845-0.5g |
2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |
1468435-30-4 | 95% | 0.5g |
$603.0 | 2023-10-25 | |
Enamine | EN300-1144845-1.0g |
2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |
1468435-30-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1144845-1g |
2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |
1468435-30-4 | 95% | 1g |
$628.0 | 2023-10-25 |
2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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8. Caper tea
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-(propan-2-yloxy)methylpentane-1-sulfonyl chlorideに関する追加情報
Comprehensive Guide to 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride (CAS No. 1468435-30-4)
2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride (CAS No. 1468435-30-4) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its unique isopropoxy-methylpentane backbone, serves as a versatile intermediate in the development of sulfonamide-based compounds. Its molecular structure combines a sulfonyl chloride functional group with an ether linkage, making it valuable for nucleophilic substitution reactions and cross-coupling chemistry.
The growing demand for high-purity sulfonyl chlorides in drug discovery has placed 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride in the spotlight. Researchers frequently search for "sulfonyl chloride synthesis methods" or "applications of isopropoxy-methylpentane derivatives," reflecting its relevance in modern medicinal chemistry. This compound is particularly useful in constructing biologically active sulfonamides, which are key motifs in enzyme inhibitors and therapeutic agents targeting metabolic diseases.
From a chemical properties perspective, 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride exhibits moderate reactivity under controlled conditions. Its sulfonyl chloride group readily reacts with amines to form sulfonamide bonds, a feature exploited in combinatorial chemistry libraries. The compound's lipophilic isopropoxy moiety enhances membrane permeability in derived molecules, addressing common queries like "how to improve drug bioavailability" in pharmaceutical forums.
Recent advancements in green chemistry have sparked interest in optimizing the synthesis of 1468435-30-4 through catalytic processes and solvent-free conditions. Environmental concerns have led researchers to investigate "sustainable production of sulfonyl chlorides" and "eco-friendly handling of reactive intermediates." The compound's stability profile makes it suitable for automated synthesis platforms, aligning with industry trends toward high-throughput experimentation.
In material science applications, 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride serves as a precursor for surface-modifying agents. Its ability to introduce sulfonate groups onto polymers addresses search trends like "hydrophilic surface modification techniques." The compound's bifunctional nature enables the creation of hybrid materials with tailored properties for membrane technology and nanocomposite development.
The analytical characterization of 1468435-30-4 typically involves NMR spectroscopy and mass spectrometry, with particular attention to its chlorosulfonyl proton signals. Quality control protocols for this compound frequently appear in searches for "purity assessment of sulfonyl chlorides." Advanced techniques like HPLC-MS are employed to monitor hydrolytic stability, a critical parameter for storage conditions and handling procedures.
Market analysis reveals increasing procurement of 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride by contract research organizations and academic laboratories. The compound's structural versatility supports its use in fragment-based drug design, responding to popular queries about "scaffolds for kinase inhibitor development." Suppliers emphasize batch-to-batch consistency and custom synthesis options to meet diverse research needs.
Future research directions for 1468435-30-4 include exploration of its chiral derivatives and applications in asymmetric synthesis. The scientific community shows growing interest in "stereoselective sulfonylation reactions" and "chiral sulfonamide catalysts." These developments align with the pharmaceutical industry's focus on enantiomerically pure drugs and targeted therapies.
Safety considerations for handling 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride emphasize moisture-sensitive storage and inert atmosphere techniques. Laboratory professionals frequently search for "best practices for sulfonyl chloride handling" and "compatibility with common reagents." Proper personal protective equipment and ventilation systems are essential when working with this reactive intermediate.
In conclusion, 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride (CAS No. 1468435-30-4) represents a valuable building block in contemporary organic synthesis. Its dual functionality as both electrophile and lipophilic modifier addresses multiple research challenges, from drug discovery to advanced material engineering. As synthetic methodologies evolve, this compound continues to enable innovative solutions across chemical disciplines.
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